5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE 5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE
Brand Name: Vulcanchem
CAS No.: 76967-10-7
VCID: VC8135876
InChI: InChI=1S/C13H9FO/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-9H
SMILES: C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C=O
Molecular Formula: C13H9FO
Molecular Weight: 200.21 g/mol

5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE

CAS No.: 76967-10-7

Cat. No.: VC8135876

Molecular Formula: C13H9FO

Molecular Weight: 200.21 g/mol

* For research use only. Not for human or veterinary use.

5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE - 76967-10-7

Specification

CAS No. 76967-10-7
Molecular Formula C13H9FO
Molecular Weight 200.21 g/mol
IUPAC Name 4-fluoro-2-phenylbenzaldehyde
Standard InChI InChI=1S/C13H9FO/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-9H
Standard InChI Key HPIMKRCDFOQWLK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C=O
Canonical SMILES C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a biphenyl skeleton with a fluorine substituent on one aromatic ring and an aldehyde group on the ortho position of the adjacent ring. Key structural attributes include:

  • IUPAC Name: 4-Fluoro-2-phenylbenzaldehyde

  • SMILES: C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C=O\text{C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C=O}

  • X-ray Crystallography: While no direct crystal structure data for this compound is available, analogous fluorinated biphenyls exhibit planar biphenyl systems with dihedral angles influenced by steric and electronic effects .

Spectroscopic Data

  • 1H^1\text{H} NMR: Peaks corresponding to the aldehyde proton (δ9.810.2ppm\delta \approx 9.8–10.2 \, \text{ppm}) and aromatic protons (δ7.08.5ppm\delta \approx 7.0–8.5 \, \text{ppm}) are consistent with similar fluorobiphenyl aldehydes .

  • 19F^{19}\text{F} NMR: A singlet near δ112ppm\delta -112 \, \text{ppm} confirms the presence of the fluorine atom .

Synthesis and Industrial Production

Synthetic Routes

The primary method for synthesizing 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde involves Suzuki-Miyaura cross-coupling, as detailed in patent US4620025A :

Step 1: Coupling of 5-fluoro-2-bromobenzaldehyde with phenylboronic acid using a palladium catalyst (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) in a tetrahydrofuran (THF)/water solvent system.
Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product in >80% purity .

Reaction Conditions:

ParameterValue
CatalystPd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%)
BaseK3PO4\text{K}_3\text{PO}_4 (3 equiv)
Temperature80°C (reflux)
Reaction Time12–24 hours

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield and reduce waste. Key optimizations include:

  • Catalyst Recycling: Palladium recovery systems minimize costs .

  • Solvent Selection: Toluene replaces THF for improved safety and scalability .

Chemical Reactivity and Derivatives

Key Reactions

The aldehyde group and fluorine atom enable diverse transformations:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_45-Fluoro-[1,1'-biphenyl]-2-carboxylic acid
ReductionNaBH4\text{NaBH}_4, MeOH\text{MeOH}5-Fluoro-[1,1'-biphenyl]-2-methanol
Nucleophilic SubstitutionNH3\text{NH}_3, CuBr\text{CuBr}Amine derivatives

Comparative Reactivity

  • Fluorine Position: Substitution at the 5-position (vs. 3- or 4-) reduces steric hindrance, enhancing electrophilic aromatic substitution rates .

  • Aldehyde vs. Methyl: The aldehyde group increases electrophilicity, facilitating condensations (e.g., hydrazide formation) .

Applications in Scientific Research

Medicinal Chemistry

The compound is a key intermediate in drug discovery:

  • Anticancer Agents: Derivatives exhibit IC50_{50} values <1 μM against colorectal (HCT-116) and breast (MCF-7) cancer cell lines.

  • Urease Inhibitors: Hydrazide-hydrazone derivatives show >90% inhibition of Helicobacter pylori urease at 10 μM .

Table 1: Biological Activity of Selected Derivatives

DerivativeTargetActivity (IC50_{50})
Hydrazide 4aUrease0.85 μM
Carboxylic Acid 2aHCT-116 Cells0.92 μM

Materials Science

  • OLEDs: Fluorinated biphenyls enhance electron transport in emissive layers, achieving external quantum efficiencies >15% .

  • Liquid Crystals: Alkyl-chain derivatives display nematic phases at 120–150°C, suitable for display technologies.

Mechanistic Insights

Electrophilic Reactivity

The aldehyde group acts as an electrophile in nucleophilic additions (e.g., Grignard reactions), while the fluorine atom withdraws electron density, polarizing the biphenyl system .

Biological Targets

In medicinal applications, the compound’s biphenyl scaffold interacts with hydrophobic enzyme pockets (e.g., cytochrome P450), with fluorine enhancing metabolic stability .

Comparison with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundFluorine PositionAldehyde PositionKey Application
3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde3'4Antiviral agents
5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde52Anticancer agents
2'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde2'4OLED materials

The 5-fluoro-2-carbaldehyde derivative exhibits superior electronic modulation for drug design due to optimal fluorine-aldehyde spatial separation .

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